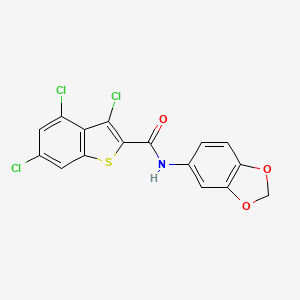
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole moiety, a trichlorobenzothiophene core, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide typically involves multi-step chemical processesThe resulting intermediate undergoes further reactions to incorporate the trichlorobenzothiophene core and the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Shares the benzodioxole moiety but differs in the core structure.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains the benzodioxole group but has a different functional group and core structure.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is unique due to its combination of the benzodioxole moiety, trichlorobenzothiophene core, and carboxamide group
特性
分子式 |
C16H8Cl3NO3S |
|---|---|
分子量 |
400.7 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H8Cl3NO3S/c17-7-3-9(18)13-12(4-7)24-15(14(13)19)16(21)20-8-1-2-10-11(5-8)23-6-22-10/h1-5H,6H2,(H,20,21) |
InChIキー |
GCQBAIFISKSWOJ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















